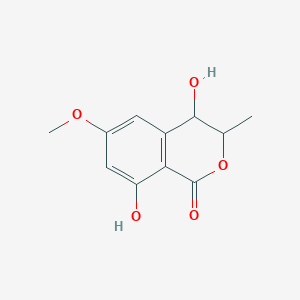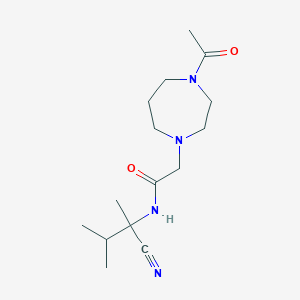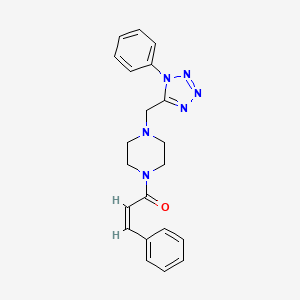![molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5](/img/no-structure.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a quinazolinone core, a sulfanylidene group (also known as a thioketone), and a N-[2-(cyclohexen-1-yl)ethyl] moiety. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfanylidene group might be susceptible to nucleophilic attack, while the quinazolinone core might undergo reactions typical of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylidene group and the cyclic structures could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
- Application : Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. It may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
- Application : Studies suggest that this compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It could be a promising lead for drug development in inflammatory disorders .
- Application : Investigations have revealed that this compound possesses antibacterial and antifungal activity. It could be explored as an alternative to existing antimicrobial drugs .
- Application : Preliminary studies indicate that this compound may protect neurons from oxidative stress and neurotoxicity. Further research could uncover its potential in treating neurodegenerative conditions .
- Application : Compounds structurally related to this one have shown insecticidal activity. Investigating its effects on insect pests could lead to eco-friendly pest management strategies .
- Application : Researchers have explored using this compound as a building block for drug conjugates or prodrugs. Its unique structure may facilitate targeted drug delivery to specific tissues or cells .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Insecticidal Properties
Drug Delivery Systems
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 2-cyclohexen-1-yl ethanol with 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "2-cyclohexen-1-yl ethanol", "4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-cyclohexen-1-yl ethanol and 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours until the desired product is formed.", "Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
Número CAS |
422274-23-5 |
Nombre del producto |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Fórmula molecular |
C23H23N3O2S |
Peso molecular |
405.52 |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29) |
Clave InChI |
YWNUSZPYRCQRQJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



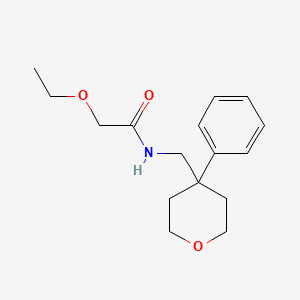
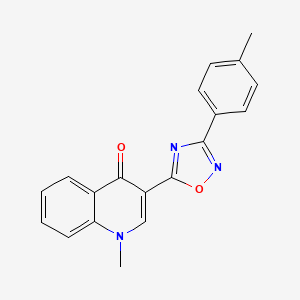
![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)


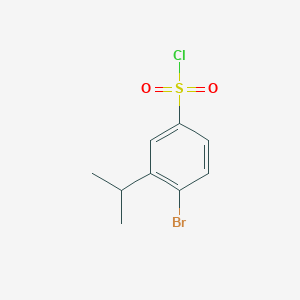
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)
